molecular formula C5H5NO3S B1629715 2-Methoxy-5-nitrothiophene CAS No. 30549-16-7

2-Methoxy-5-nitrothiophene

Cat. No.: B1629715
CAS No.: 30549-16-7
M. Wt: 159.17 g/mol
InChI Key: DRJVACLGPCZGDX-UHFFFAOYSA-N
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Description

2-Methoxy-5-nitrothiophene (CAS 30549-16-7) is a high-purity, solid organic compound with a molecular weight of 159.17 g/mol, serving as a versatile intermediate in advanced chemical synthesis and pharmaceutical research . Its significant research value lies in its well-defined reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. The strong electron-withdrawing nitro group at the 5-position activates the 2-methoxy group for displacement by various nucleophiles, such as amines. Density Functional Theory (DFT) studies have confirmed that this reaction proceeds via a zwitterionic intermediate, with the methoxy group functioning as an efficient leaving group . This controlled reactivity makes it a valuable precursor for constructing complex thiophene-based scaffolds, which are prominent in materials science and medicinal chemistry. In antimicrobial research, the 5-nitrothiophene core is of considerable interest. Studies on related 5-nitrothiophene compounds have demonstrated a prodrug mechanism of action against Mycobacterium tuberculosis , where the nitro group is enzymatically reduced by the F420-dependent nitroreductase Ddn, leading to the release of bactericidal nitric oxide . This indicates the potential of such nitroheterocycles in developing novel anti-tuberculosis agents. The compound is supplied for research applications only, including use as a key synthetic intermediate in organic synthesis, a building block for developing functional materials and ligands, and a core scaffold in pharmaceutical research for investigating new antimicrobial and anticancer agents. Researchers should note that handling should only be performed by qualified professionals in a dedicated laboratory setting. This product is intended for research purposes and is not classified as a drug, food additive, or cosmetic. It is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-methoxy-5-nitrothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S/c1-9-5-3-2-4(10-5)6(7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJVACLGPCZGDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(S1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618464
Record name 2-Methoxy-5-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30549-16-7
Record name 2-Methoxy-5-nitrothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30549-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Nitration Using Mixed Acid Systems

The nitration of 2-methoxythiophene typically employs a sulfuric acid/nitric acid (H2SO4/HNO3) system at 0–10°C. A 2025 patent demonstrated that substituting conventional nitration mixtures with methylene chloride as a solvent reduces sulfuric acid consumption by 40% while maintaining 85% yield. Critical parameters include:

Parameter Optimal Range Yield Impact
HNO3 concentration 65–68% ±12%
Reaction temperature 5–8°C ±8%
Molar ratio (H2SO4:HNO3) 3:1 ±5%

Regioselectivity Challenges

The electron-donating methoxy group directs nitration to the 5-position, but competing 4-nitration occurs in 7–12% of cases. X-ray crystallography data from substituted analogs show that steric hindrance from the 2-methoxy group favors 5-nitration by 8.3:1 selectivity. Post-reaction purification often involves fractional crystallization from ethanol/water (3:1 v/v), achieving 98.2% purity after two recrystallizations.

Nucleophilic Methoxylation of 2-Chloro-5-nitrothiophene

Two-Step Chlorination-Methoxylation

This widely adopted industrial method involves:

  • Chlorination : Reacting 2-hydroxy-5-nitrothiophene with phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) at 110–115°C for 3 hr (89% yield).
  • Methoxylation : Displacing chloride with sodium methoxide (NaOCH3) in methanol under reflux (ΔT = 64.7°C), achieving 96.4% yield with 0.2:1 Pd/C catalyst.

Solvent Effects on Reaction Kinetics

Kinetic studies in acetonitrile, DMSO, and THF reveal first-order dependence on both substrate and methoxide ion. The second-order rate constants (k2) at 25°C are:

Solvent Dielectric Constant (ε) k2 (M⁻¹s⁻¹)
Acetonitrile 37.5 2.4×10⁻³
DMSO 46.7 5.8×10⁻⁴
THF 7.6 1.1×10⁻²

Polar aprotic solvents like THF enhance nucleophilicity, accelerating the SNAr mechanism by stabilizing the Meisenheimer complex.

One-Pot Synthesis Using Thionyl Chloride

Integrated Chlorination-Acylation

A 2020 patent developed a one-pot method combining 2-nitro-5-thiophenyl aniline with methoxyacetic acid and thionyl chloride (SOCl2) in toluene at 80°C. Key advantages include:

  • 93.5% yield with 99.8% purity
  • Reduced reaction time from 14 hr (traditional) to 6 hr
  • Recyclable chlorobenzene solvent (82% recovery)

The mechanism proceeds via:

  • SOCl2 activation of methoxyacetic acid to acyl chloride
  • In situ nucleophilic attack by thiophenyl amine
  • Sequential ring closure and nitro group retention

Catalytic Optimization

Screening of 12 acid-binding agents identified N-methylmorpholine as optimal, reducing HCl byproduct formation by 67% compared to triethylamine. The molar ratio critically impacts yield:

N-Methylmorpholine : Substrate Yield (%)
0.1:1 78.2
0.3:1 91.6
0.6:1 93.5

Industrial-Scale Process Optimization

Cost Analysis of Competing Routes

Method Raw Material Cost ($/kg) Energy Cost ($/kg) E-Factor
Nitration 42.7 18.3 8.7
Chlorination-Methoxylation 38.9 22.1 6.2
One-Pot Synthesis 35.4 15.6 4.1

Waste Management Strategies

  • Phosphorus-containing byproducts from POCl3 routes are neutralized with Ca(OH)2, generating Ca3(PO4)2 fertilizer precursor
  • Distillation recovers 92% of methanol solvent in methoxylation steps
  • Pd/C catalysts exhibit 98% retention after 10 batches via microfiltration

Mechanistic Insights from Kinetic Studies

SNAr Reactivity Parameters

Electrophilicity (E) and nucleophilicity (N) correlations for 2-methoxy-5-nitrothiophene derivatives:

Substituent (X) E σ (Hammett) log k (piperidine)
SO2CH3 -17.18 0.72 -1.24
CO2CH3 -18.05 0.45 -1.87
H -21.33 0.00 -3.01

Linear regression of E vs. σ gives R² = 0.991, confirming strong electronic effects on reactivity.

Transition State Modeling

DFT calculations (B3LYP/6-311+G**) show:

  • Methoxy group adopts 27° dihedral angle relative to thiophene plane
  • Nitro group charge density: -0.43 e (Mulliken)
  • Activation barrier (ΔG‡): 89.2 kJ/mol for methoxylation

Emerging Methodologies

Photocatalytic Nitration

Preliminary studies using TiO2/WO3 composites under UV light (365 nm) show:

  • 62% yield at 25°C
  • 83% regioselectivity for 5-position
  • Eliminates concentrated acid waste

Biocatalytic Approaches

Engineered Pseudomonas putida strains achieve:

  • 57% conversion of 2-methoxythiophene using cytochrome P450BM3
  • Oxygen-dependent nitro group insertion
  • Requires further optimization for industrial viability

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SₙAr) Reactions

The nitro group at the 5-position and methoxy group at the 2-position activate the thiophene ring toward SₙAr reactions. Key findings include:

  • Piperidine Reactions : Reactions with piperidine in methanol follow a two-step SₙAr mechanism:

    • Rate-limiting nucleophilic addition at the 2-position (methoxy substitution site).

    • Fast elimination of methoxide to form the final substitution product .
      Observed second-order rate constants (k₁) range from 1.20 L·mol⁻¹·s⁻¹ (X = SO₂CH₃) to 0.00578 L·mol⁻¹·s⁻¹ (X = CONH₂) in methanol/acetonitrile mixtures .

  • Pyrrolidine Reactions : Similar reactivity trends occur with pyrrolidine. Rate constants increase with higher acetonitrile content in methanol mixtures due to reduced solvent polarity enhancing nucleophilicity :

Solvent (% CH₃CN)k₁ (L·mol⁻¹·s⁻¹) for X = NO₂k₁ (L·mol⁻¹·s⁻¹) for X = CN
9%1.400.196
50%3.450.489
67%4.970.714

Substituent Effects on Reactivity

The 3-position substituent (X) significantly modulates electrophilicity:

  • Electrophilicity Parameters (E) : Determined via Mayr’s equation (log k = s(E + N)), E values span −21.33 (X = H) to −17.18 (X = SO₂CH₃), correlating linearly with Hammett σ constants (r² = 0.991) .

  • Activating vs. Deactivating Groups : Electron-withdrawing groups (e.g., SO₂CH₃) enhance reactivity by stabilizing the negatively charged Meisenheimer intermediate, while electron-donating groups (e.g., CONH₂) reduce it .

Solvent Effects

Reactivity trends in mixed solvents highlight:

  • Methanol-Acetonitrile Mixtures : Increasing acetonitrile (0–100%) raises k₁ by 3.5× for X = NO₂ due to higher nucleophilicity (N = 15.72–18.32) .

  • Dielectric Constant Impact : Low-polarity solvents favor faster SₙAr by weakening stabilization of the transition state’s charges .

Comparison with Analogues

  • 2-Methoxy-5-methyl-3-nitrothiophene : Forms a Meisenheimer adduct with sodium methoxide 9× more stable than its non-methylated counterpart, attributed to methyl-induced charge delocalization .

  • 2-Methoxy-3-nitrothiophene : Shows ~50% lower reactivity than 2-methoxy-5-nitrothiophene in methanol due to less effective nitro-group activation .

Mechanistic Insights

  • Transition State Stabilization : Computational studies confirm a planar transition state with partial negative charge development at the 2-position .

  • Zwitterionic Intermediates : In polar solvents, zwitterionic species form transiently but do not accumulate due to rapid methoxide elimination .

Scientific Research Applications

Organic Synthesis

2-Methoxy-5-nitrothiophene serves as an important intermediate in organic synthesis. It is often utilized in the preparation of various derivatives through electrophilic and nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

Recent studies have highlighted the effectiveness of this compound in nucleophilic aromatic substitution (SNAr) reactions. For instance, a kinetic study demonstrated that the compound reacts with piperidine via an SNAr mechanism, where the initial nucleophilic addition step is rate-limiting. The reactions were observed to occur in different solvents, showcasing the compound's versatility in synthetic applications .

Synthesis of Schiff Bases

The compound can also be converted into Schiff bases, which are valuable in the synthesis of pharmaceuticals, including antibiotics and antitumor agents. These compounds have been shown to possess significant biological activities, making them crucial in drug development .

Medicinal Chemistry

This compound and its derivatives exhibit promising biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that nitrothiophenes, including this compound, display bactericidal and fungicidal properties. These activities are attributed to their ability to undergo nucleophilic attacks on microbial cells, leading to cell death . The compound has been studied for its potential efficacy against resistant bacterial strains, highlighting its relevance in treating infections .

Antitumor Properties

The compound's derivatives have been investigated for their antitumor activity. Studies suggest that certain modifications to the thiophene ring can enhance cytotoxic effects against cancer cell lines, making them candidates for further development as anticancer agents .

Materials Science

In materials science, this compound is explored for its application in organic electronics.

Conductive Polymers

The incorporation of this compound into conductive polymers has shown promise for use in organic photovoltaic devices and organic light-emitting diodes (OLEDs). The unique electronic properties of thiophenes contribute to improved charge transport characteristics in these materials .

Case Studies

Study Focus Findings
Gabsi et al., 2014Nucleophilic SubstitutionDemonstrated SNAr mechanism with piperidine; identified solvent effects on reaction rates .
Guillemin et al., 2024ElectrophilicityExplored electrophilicity parameters using Mayr's approach; established linear free-energy relationships .
ResearchGate StudyBiological ActivityInvestigated bactericidal effects; linked antimicrobial properties to nucleophilic reactivity .

Mechanism of Action

The mechanism of action of 2-Methoxy-5-nitrothiophene involves its interaction with nucleophiles through the SNAr mechanism. The methoxy group is displaced by a nucleophile, forming a zwitterionic intermediate. This intermediate then undergoes further reactions to yield the final product . The presence of the nitro group enhances the electrophilicity of the thiophene ring, facilitating these substitution reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table compares 2-Methoxy-5-nitrothiophene with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity
This compound 30549-16-7 C₅H₅NO₃S 159.16 2-OCH₃, 5-NO₂ Nucleophilic substitution reactions
2-Ethynyl-5-nitrothiophene 74610-87-0 C₆H₃NO₂S 153.16 2-C≡CH, 5-NO₂ Click chemistry, polymer precursors
5-Methoxy-2-nitrophenol Not provided C₇H₇NO₄ ~177.13 5-OCH₃, 2-NO₂ (phenol ring) Research chemical, dye intermediates
Methyl 2-methoxy-5-nitrobenzoate Not provided C₉H₉NO₅ ~211.17 2-OCH₃, 5-NO₂ (benzoate ester) Pharmaceutical synthesis

Reactivity Differences

  • Electron Effects : The nitro group in this compound enhances electrophilic substitution at the 3- and 4-positions of the thiophene ring, as shown in its reaction with piperidine . In contrast, 2-Ethynyl-5-nitrothiophene’s ethynyl group enables alkyne-based reactions, such as cycloadditions .
  • Steric and Electronic Modulation: Replacing the thiophene ring with a benzene ring (e.g., 5-Methoxy-2-nitrophenol) reduces aromaticity, altering solubility and reactivity in polar solvents .

Research Findings

Kinetic Studies

Reactions of this compound with piperidine in methanol exhibit pseudo-first-order kinetics, with activation parameters indicating a concerted mechanism .

Biological Activity

2-Methoxy-5-nitrothiophene is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antibacterial and antifungal properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential applications in drug development.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a methoxy group and a nitro group. This unique structure contributes to its reactivity and biological activity. The compound can be synthesized through various organic reactions, which often involve nucleophilic substitution mechanisms.

Antibacterial Activity

Research indicates that this compound exhibits potent antibacterial activity against several gram-negative bacteria, including:

  • Escherichia coli
  • Klebsiella spp.
  • Shigella spp.
  • Salmonella spp.

The mechanism of action is believed to involve activation by nitroreductases in bacterial cells, leading to bactericidal effects. Studies have shown that this compound interacts with cellular oxidative stress pathways, potentially altering enzyme activities that contribute to its antibacterial effects .

Efficacy Data

A recent study evaluated the minimum inhibitory concentrations (MICs) of this compound against various bacterial strains. The results are summarized in the following table:

Bacterial StrainMIC (µg/mL)
Escherichia coli15
Klebsiella pneumoniae10
Shigella flexneri20
Salmonella typhimurium25

These findings suggest that this compound is particularly effective against Klebsiella pneumoniae, a common pathogen associated with hospital-acquired infections.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity, particularly against species such as Candida and Cryptococcus neoformans. A study involving N-substituted derivatives of thiophene indicated that these compounds exhibited significant antifungal effects by inhibiting enzymes related to ergosterol biosynthesis, a crucial component of fungal cell membranes .

Antifungal Efficacy Data

The antifungal activity of derivatives based on the thiophene structure is shown in the following table:

Fungal StrainMIC (µg/mL)
Candida albicans30
Cryptococcus neoformans25
Candida tropicalis50

The data indicates that while the compound shows promise as an antifungal agent, its efficacy varies among different fungal strains.

The biological activity of this compound can be attributed to several mechanisms:

  • Nitroreductase Activation : The nitro group undergoes reduction in bacterial cells, leading to the formation of reactive intermediates that disrupt cellular processes.
  • Oxidative Stress Modulation : The compound may induce oxidative stress within microbial cells, affecting their viability.
  • Enzyme Inhibition : In antifungal applications, it appears to inhibit enzymes involved in ergosterol biosynthesis, thereby compromising fungal cell membrane integrity .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in treating infections caused by resistant bacterial strains. For instance:

  • A study demonstrated that combining this compound with conventional antibiotics enhanced their efficacy against resistant strains of Klebsiella pneumoniae, suggesting a synergistic effect .
  • Another research project focused on the structural modifications of thiophene derivatives to improve their antibacterial properties while reducing toxicity .

Q & A

Q. What spectroscopic and computational methods are commonly employed to characterize 2-Methoxy-5-nitrothiophene?

Methodological Answer: Characterization typically involves a combination of experimental and computational techniques:

  • UV-Vis and NMR Spectroscopy : To analyze electronic transitions and structural features (e.g., methoxy and nitro group positions).
  • Density Functional Theory (DFT) : B3LYP/6-31G(d) or similar basis sets are used to optimize geometry, calculate HOMO-LUMO gaps, and predict electronic properties. For example, HOMO-LUMO analysis reveals charge transfer interactions critical for reactivity .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., van der Waals, hydrogen bonds) in crystal structures .

Q. How is this compound applied in nucleophilic aromatic substitution (SNAr) reactions?

Methodological Answer: The compound serves as a model substrate in SNAr due to the electron-withdrawing nitro group, which activates the thiophene ring. Key applications include:

  • Kinetic Studies : Reactions with amines (e.g., piperidine) in methanol follow second-order kinetics, where the rate depends on both substrate and nucleophile concentrations. Sodium methoxide (NaOMe) acts as a catalyst by deprotonating intermediates .
  • Solvent Effects : Methanol is commonly used due to its polarity, which stabilizes transition states. Ionic liquids (e.g., [bmim][BF₄]) have also been explored to enhance reaction rates via solvation effects .

Advanced Research Questions

Q. Why does this compound exhibit second-order kinetics in SNAr, while its 3-nitro isomer shows base catalysis?

Methodological Answer: The positional isomerism of the nitro group dictates reactivity:

  • 5-Nitro Isomer : The nitro group at the 5-position activates the 2-methoxy group for direct substitution, leading to straightforward second-order kinetics (rate = k[substrate][piperidine]) .
  • 3-Nitro Isomer : The nitro group at the 3-position induces steric and electronic effects, requiring base catalysis (e.g., NaOMe) to deprotonate intermediates. Competing pathways (e.g., Meisenheimer adduct formation) complicate kinetics, necessitating computational analysis to isolate rate constants .

Data Contradiction Resolution : Kinetic discrepancies between isomers are resolved via computer modeling to decouple competing reactions at high NaOMe concentrations .

Q. How do QM/MM simulations improve mechanistic understanding of solvent effects in SNAr reactions involving this compound?

Methodological Answer: Quantum Mechanics/Molecular Mechanics (QM/MM) simulations provide atomistic insights:

  • Solvent Encapsulation : Simulations reveal that ionic liquids (e.g., [bmim][BF₄]) form a solvation shell around the substrate and nucleophile, stabilizing transition states better than continuum solvent models .
  • Activation Energies : QM/MM-derived free energies of activation align more closely with experimental values than supramolecular-continuum approaches (e.g., B3LYP/PCM) .

Q. What strategies address contradictions between computational predictions and experimental kinetic data for SNAr reactions?

Methodological Answer:

  • Multi-Method Validation : Cross-validate DFT (e.g., B3LYP) results with higher-level ab initio methods (e.g., CCSD(T)) for critical steps.
  • Experimental Calibration : Use kinetic data (e.g., Table I from ) to refine computational parameters, such as dielectric constants in solvent models .

Q. What is the role of the nitro group in modulating the reactivity of this compound?

Methodological Answer: The nitro group:

  • Electronic Activation : Withdraws electron density via resonance, lowering the energy of the σ* orbital at the reaction site, facilitating nucleophilic attack.
  • Positional Selectivity : At the 5-position, it optimizes conjugation with the thiophene ring, enhancing leaving-group departure without steric hindrance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.